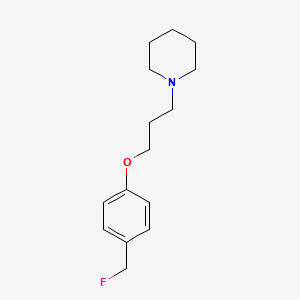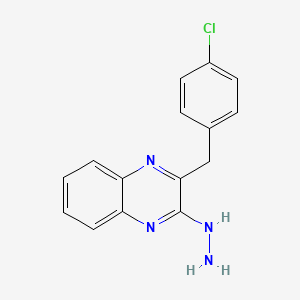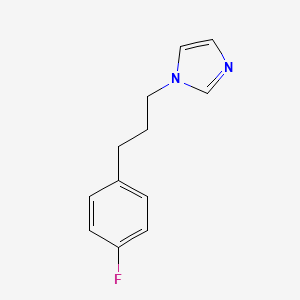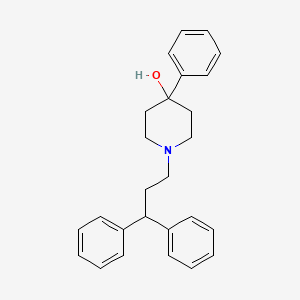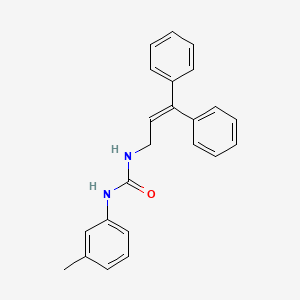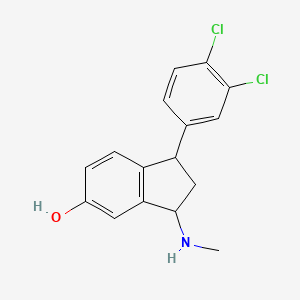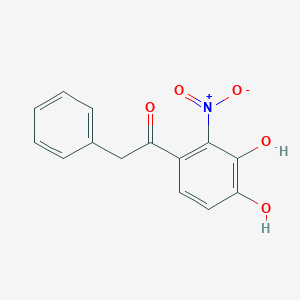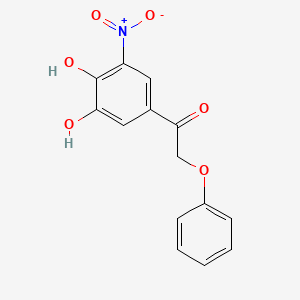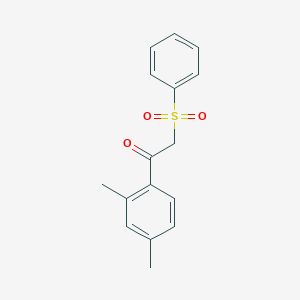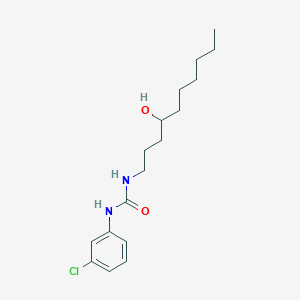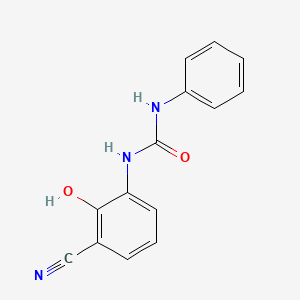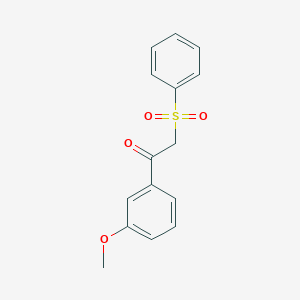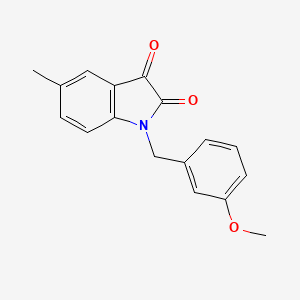
1-(3-Methoxy-benzyl)-5-methyl-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-benzyl)-5-methyl-1H-indole-2,3-dione is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxybenzyl group attached to the indole core, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3-Methoxy-benzyl)-5-methyl-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxybenzyl bromide with 5-methylindole-2,3-dione under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
1-(3-Methoxy-benzyl)-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-(3-Methoxy-benzyl)-5-methyl-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s indole core is known for its biological activity, making it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its potential therapeutic applications includes studies on its anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-benzyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
1-(3-Methoxy-benzyl)-5-methyl-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
1-Benzyl-5-methyl-1H-indole-2,3-dione: Lacks the methoxy group, which can result in different reactivity and biological activity.
1-(3-Hydroxy-benzyl)-5-methyl-1H-indole-2,3-dione:
1-(3-Methoxy-benzyl)-1H-indole-2,3-dione: Similar structure but without the methyl group, affecting its overall reactivity and stability.
Properties
Molecular Formula |
C17H15NO3 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5-methylindole-2,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-11-6-7-15-14(8-11)16(19)17(20)18(15)10-12-4-3-5-13(9-12)21-2/h3-9H,10H2,1-2H3 |
InChI Key |
ZSPZSZMUOMBLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


